molecular formula C15H10ClN5O2S B14160431 5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol CAS No. 5713-53-1

5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14160431
CAS No.: 5713-53-1
M. Wt: 359.8 g/mol
InChI Key: QMWWNZPKPBLVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group can be introduced via thiolation reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in various substitution reactions, particularly at the triazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.

Medicine

The compound could be explored as a potential drug candidate due to its structural similarity to other biologically active triazole derivatives. It may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the nitrobenzylidene group but shares the triazole and thiol functionalities.

    4-(4-nitrobenzylideneamino)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group but contains the nitrobenzylidene and triazole functionalities.

Uniqueness

The presence of both the 4-chlorophenyl and 4-nitrobenzylidene groups in 5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol makes it unique compared to other triazole derivatives. This combination of functional groups may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

5713-53-1

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-12-5-3-11(4-6-12)14-18-19-15(24)20(14)17-9-10-1-7-13(8-2-10)21(22)23/h1-9H,(H,19,24)

InChI Key

QMWWNZPKPBLVOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.